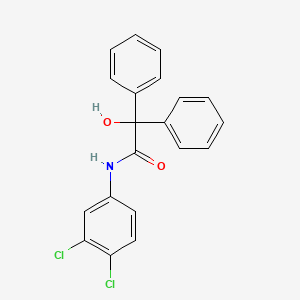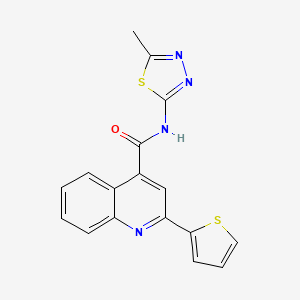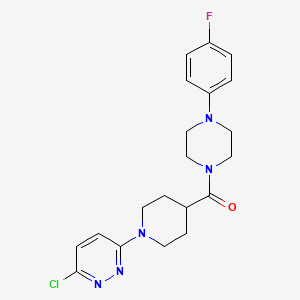
N-(3,4-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-diclorofenil)-2-hidroxi-2,2-difenilacetamida es un compuesto químico conocido por sus diversas aplicaciones en diversos campos como la química, la biología y la medicina. Este compuesto se caracteriza por la presencia de un grupo 3,4-diclorofenilo, un grupo hidroxilo y dos grupos fenilo unidos a una porción de acetamida. Su estructura única imparte propiedades químicas específicas que lo hacen valioso para la investigación y aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3,4-diclorofenil)-2-hidroxi-2,2-difenilacetamida normalmente implica la reacción de 3,4-dicloroanilina con benzofenona en presencia de un catalizador adecuado. La reacción se lleva a cabo en condiciones controladas para asegurar la formación del producto deseado. El proceso puede incluir pasos como:
Nitración: Nitración del benceno para formar nitrobenceno.
Reducción: Reducción de nitrobenceno a anilina.
Cloración: Cloración de anilina para formar 3,4-dicloroanilina.
Acilación: Acilación de 3,4-dicloroanilina con benzofenona para formar el producto final.
Métodos de producción industrial
La producción industrial de N-(3,4-diclorofenil)-2-hidroxi-2,2-difenilacetamida implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso puede incluir reactores de flujo continuo, sistemas de control automatizados y técnicas de purificación como la recristalización y la cromatografía para garantizar la calidad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3,4-diclorofenil)-2-hidroxi-2,2-difenilacetamida sufre varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar un grupo carbonilo.
Reducción: El compuesto puede sufrir reacciones de reducción para formar aminas o alcoholes correspondientes.
Sustitución: El grupo clorofenilo puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) y borohidruro de sodio (NaBH₄).
Sustitución: Se emplean nucleófilos como metóxido de sodio (NaOCH₃) y terc-butóxido de potasio (KOtBu).
Principales productos formados
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de aminas primarias o secundarias.
Sustitución: Formación de derivados fenilo sustituidos.
Aplicaciones Científicas De Investigación
N-(3,4-diclorofenil)-2-hidroxi-2,2-difenilacetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como precursor para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en la producción de productos farmacéuticos, agroquímicos y productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de N-(3,4-diclorofenil)-2-hidroxi-2,2-difenilacetamida implica su interacción con dianas moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a una cascada de eventos bioquímicos que dan como resultado los efectos observados. Por ejemplo, puede inhibir la fotosíntesis al bloquear la cadena de transporte de electrones en el fotosistema II, similar a la acción de herbicidas como el DCMU .
Comparación Con Compuestos Similares
N-(3,4-diclorofenil)-2-hidroxi-2,2-difenilacetamida se puede comparar con otros compuestos similares para resaltar su singularidad:
3,4-Diclorometilfenidato: Un potente estimulante con propiedades de inhibición de la recaptación de serotonina-noradrenalina-dopamina.
3,4-Diclorofenil isocianato: Se utiliza como intermedio químico y en síntesis orgánica.
4-(3,4-Diclorofenil)-N-metil-1,2,3,4-tetrahidronaftilenilaminas: Evaluadas por sus actividades farmacológicas.
Estas comparaciones ilustran las diversas aplicaciones y propiedades únicas de N-(3,4-diclorofenil)-2-hidroxi-2,2-difenilacetamida en diversos campos.
Propiedades
Fórmula molecular |
C20H15Cl2NO2 |
|---|---|
Peso molecular |
372.2 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C20H15Cl2NO2/c21-17-12-11-16(13-18(17)22)23-19(24)20(25,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,25H,(H,23,24) |
Clave InChI |
LIXPMRLIXAEPAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NC3=CC(=C(C=C3)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10978805.png)
![5-chloro-2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10978809.png)
![2-{[3-(4-Methoxyphenyl)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10978820.png)
![N-[4-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B10978827.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10978834.png)

![N-(4-methoxyphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10978840.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B10978849.png)
![methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10978854.png)
![2'-(butan-2-yl)-N-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10978855.png)
![N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10978856.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B10978866.png)
![N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-4-carboxamide](/img/structure/B10978869.png)
